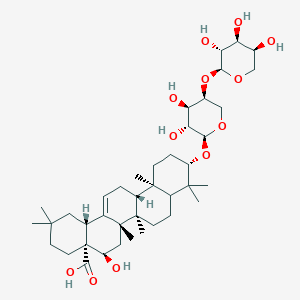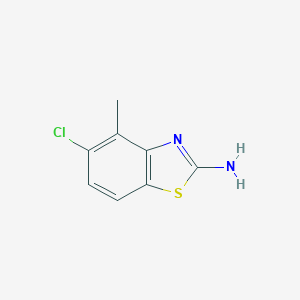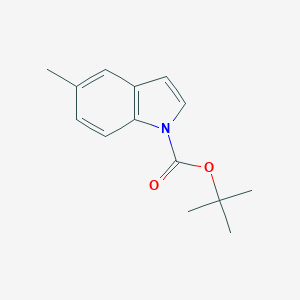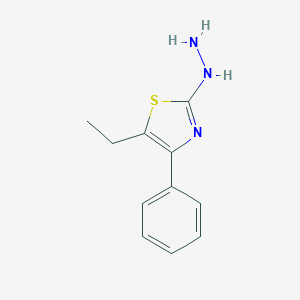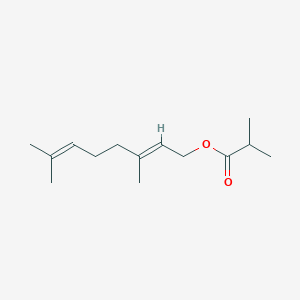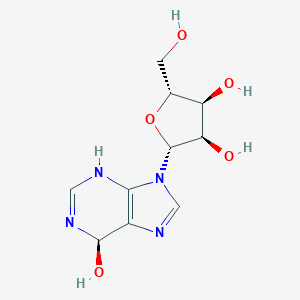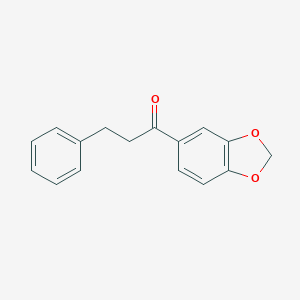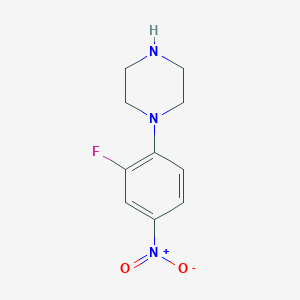
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a polymer that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated is not fully understood. However, it is believed that the polymer works by interacting with the cell membrane of microorganisms, disrupting their structure and function. This leads to the death of the microorganisms and the prevention of further growth. In water treatment applications, the polymer works by adsorbing heavy metals onto its surface, effectively removing them from the water.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated have been studied in vitro and in vivo. In vitro studies have shown that the polymer is non-toxic to human cells and does not cause any significant damage to cell membranes. In vivo studies have shown that the polymer is well-tolerated by animals and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. It is also stable and can be stored for long periods without significant degradation. However, the polymer has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in certain applications. Additionally, the maleation process can alter the properties of the polymer, which may affect its performance in certain applications.
Direcciones Futuras
There are several future directions for the study of 1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated. One potential area of research is the development of new applications for the polymer, particularly in the field of drug delivery. Another area of research is the optimization of the synthesis method to improve the properties of the polymer and increase its potential applications. Additionally, further studies are needed to fully understand the mechanism of action of the polymer and its potential effects on human health and the environment.
Conclusion
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated is a chemical compound that has potential applications in various fields. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this polymer and to optimize its properties for various applications.
Métodos De Síntesis
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated is synthesized through a specific method that involves the reaction of benzenamine and 2-methylbenzenamine with 1,4-benzenedicarboxaldehyde. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired polymer. The resulting polymer is then maleated to improve its properties and increase its potential applications.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated has been studied for its potential applications in various fields. It has been found to have antimicrobial properties and has been tested against various microorganisms, including bacteria and fungi. The polymer has also been studied for its use in water treatment, where it has been found to be effective in removing heavy metals from water. Additionally, 1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated has been studied for its use in drug delivery systems, where it has been found to improve the solubility and bioavailability of certain drugs.
Propiedades
Número CAS |
129217-90-9 |
|---|---|
Nombre del producto |
1,4-Benzenedicarboxaldehyde, polymer with benzenamine and 2-methylbenzenamine, maleated |
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
aniline;2-methylaniline;terephthalaldehyde |
InChI |
InChI=1S/C8H6O2.C7H9N.C6H7N/c9-5-7-1-2-8(6-10)4-3-7;1-6-4-2-3-5-7(6)8;7-6-4-2-1-3-5-6/h1-6H;2-5H,8H2,1H3;1-5H,7H2 |
Clave InChI |
JHHFPHHMBYMTCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
SMILES canónico |
CC1=CC=CC=C1N.C1=CC=C(C=C1)N.C1=CC(=CC=C1C=O)C=O |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



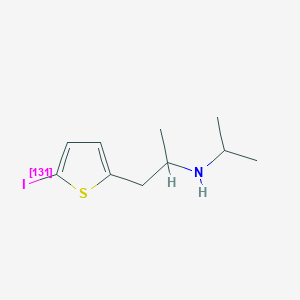
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

